molecular formula C14H12BrN3OS B13649204 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide

Cat. No.: B13649204
M. Wt: 350.24 g/mol
InChI Key: ZDBKSZKTCPOBFR-LGMDPLHJSA-N
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Description

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide is an organic compound with the molecular formula C₁₄H₁₂BrN₃OS. It is a benzene derivative that features both bromine and hydroxyl functional groups, making it a versatile compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 3-bromobenzaldehyde with 3-hydroxybenzaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis. The molecular targets include the active site of the enzyme, where it binds and prevents substrate interaction, thereby inhibiting the signaling pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylhydrazine
  • 3-Hydroxybenzaldehyde
  • Hydrazine-1-carbothioamide

Uniqueness

What sets 2-((3-Bromophenyl)(3-hydroxyphenyl)methylene)hydrazine-1-carbothioamide apart is its dual functional groups (bromine and hydroxyl) that allow it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

[(E)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea

InChI

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13-

InChI Key

ZDBKSZKTCPOBFR-LGMDPLHJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N\NC(=S)N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Origin of Product

United States

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